
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid, also known as clofibric acid, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It belongs to the class of fibric acid derivatives, which are commonly used as lipid-lowering agents. Clofibric acid has been shown to have a variety of effects on the body, including its ability to regulate lipid metabolism, reduce inflammation, and modulate gene expression. In
Applications De Recherche Scientifique
Clofibric acid has been extensively studied for its pharmacological properties. It has been shown to have lipid-lowering effects by increasing the expression of lipoprotein lipase and reducing the production of very low-density lipoprotein. Clofibric acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Mécanisme D'action
Clofibric acid exerts its effects on the body by activating peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Clofibric acid specifically activates PPAR-alpha, which is predominantly expressed in the liver and plays a key role in lipid metabolism.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce serum triglyceride levels, increase high-density lipoprotein cholesterol levels, and reduce low-density lipoprotein cholesterol levels. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments is that it has well-established pharmacological properties and has been extensively studied. This makes it a reliable tool for studying lipid metabolism and inflammation. One limitation of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is that it may have off-target effects on other pathways, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a tool for studying the role of PPARs in lipid metabolism and inflammation. Additionally, further research is needed to better understand the potential off-target effects of 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid and how they may impact its use as a research tool.
Conclusion
In conclusion, 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is a chemical compound that has been extensively studied for its biological and pharmacological properties. It has been shown to have lipid-lowering and anti-inflammatory effects, and exerts its effects on the body by activating PPARs. While there are advantages and limitations to using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments, it remains a valuable tool for studying lipid metabolism and inflammation. Future research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid may lead to new therapeutic strategies for metabolic disorders and a better understanding of the role of PPARs in the body.
Méthodes De Synthèse
Clofibric acid can be synthesized through a series of chemical reactions starting from 4-chloro-3-pentadecylphenol and 2-bromo propionic acid. The reaction involves the formation of an ester bond between the two compounds, followed by hydrolysis to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. The yield of this synthesis method is relatively high, making it a cost-effective way to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid for research purposes.
Propriétés
Numéro CAS |
111254-00-3 |
|---|---|
Nom du produit |
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid |
Formule moléculaire |
C24H39ClO3 |
Poids moléculaire |
411 g/mol |
Nom IUPAC |
2-(4-chloro-3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H39ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)25)28-20(2)24(26)27/h17-20H,3-16H2,1-2H3,(H,26,27) |
Clé InChI |
BXCGNVVWPJBXIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
Synonymes |
2-(4-chloro-3-pentadecyl-phenoxy)propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
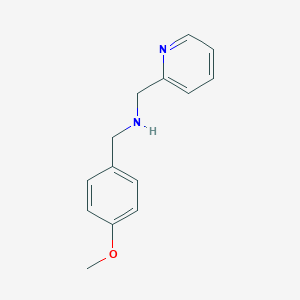
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
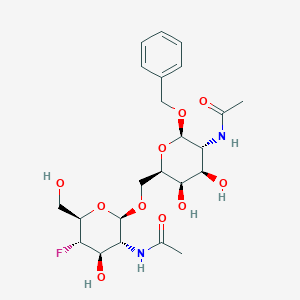
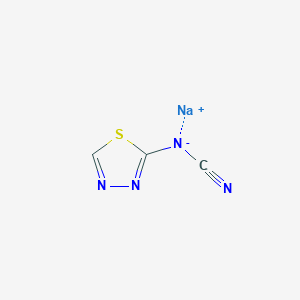
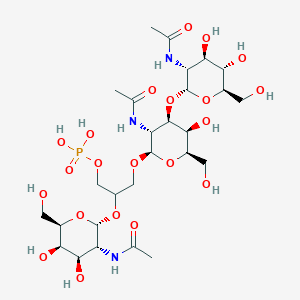
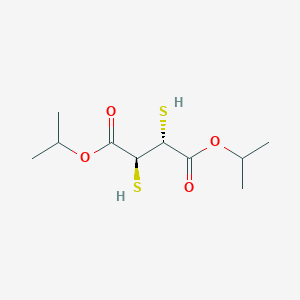
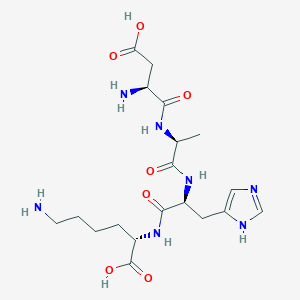

![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

